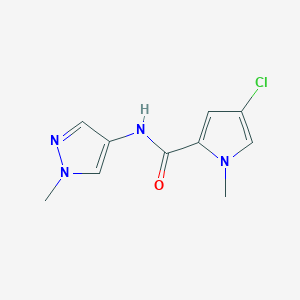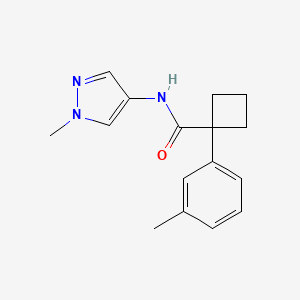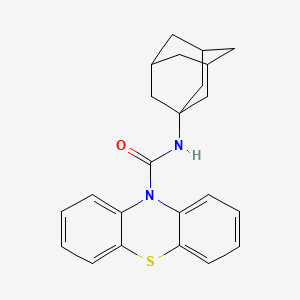
N-(1-phenylpropyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylpropyl)pyrazine-2-carboxamide, commonly known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP2A inhibitor has been studied for its ability to inhibit the activity of protein phosphatase 2A (PP2A), a key enzyme involved in the regulation of various cellular processes.
Mécanisme D'action
N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor works by inhibiting the activity of N-(1-phenylpropyl)pyrazine-2-carboxamide, a phosphatase enzyme that plays a crucial role in the regulation of various cellular processes. N-(1-phenylpropyl)pyrazine-2-carboxamide is involved in the dephosphorylation of several proteins, including tumor suppressor proteins, cell cycle regulators, and signaling molecules. By inhibiting N-(1-phenylpropyl)pyrazine-2-carboxamide, N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor can alter the phosphorylation status of these proteins, leading to changes in cellular processes such as cell growth and survival.
Biochemical and Physiological Effects:
N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has been shown to induce cell death in cancer cells, making it a promising candidate for cancer treatment. It has also been studied for its neuroprotective effects in various neurodegenerative disorders. N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has been shown to inhibit viral replication, making it a potential antiviral agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has several advantages for lab experiments, including its ability to induce cell death in cancer cells and its potential neuroprotective effects. However, N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor research. One direction is to further investigate its potential therapeutic applications in cancer treatment and neurodegenerative disorders. Another direction is to explore its potential as an antiviral agent. Additionally, further studies are needed to determine the safety and efficacy of N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor in humans.
Méthodes De Synthèse
N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor can be synthesized through a series of chemical reactions. The starting material for the synthesis is 1-phenylpropan-1-one, which is reacted with hydrazine hydrate to produce 1-phenylpropylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-phenylpropylpyrazine-2-carboxylic acid ethyl ester. Finally, this compound is treated with ammonia to yield the desired product, N-(1-phenylpropyl)pyrazine-2-carboxamide.
Applications De Recherche Scientifique
N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. Several studies have shown that N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor can induce cell death in cancer cells, making it a promising candidate for cancer treatment. N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has also been studied for its neuroprotective effects and its ability to inhibit viral replication.
Propriétés
IUPAC Name |
N-(1-phenylpropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-12(11-6-4-3-5-7-11)17-14(18)13-10-15-8-9-16-13/h3-10,12H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUMNVNUUBWIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylpropyl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)


![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)


![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)